molecular formula C16H20F2O3 B1326171 2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898786-83-9

2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B1326171
CAS RN: 898786-83-9
M. Wt: 298.32 g/mol
InChI Key: ZVDSLXCFTJCNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’,4’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone” is a chemical compound with the molecular formula C16H20F2O3 . It has a molecular weight of 298.33 . The IUPAC name for this compound is 1-(2,3-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20F2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.33 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Novel Compounds

  • Development of Antiviral Agents : A study by Wu, Zhang, Meng, and Qing (2004) discusses the synthesis of 2',3'-dideoxy-6',6'-difluoro-3'-thionucleoside from gem-difluorohomoallyl alcohol, an analogue with high biological activities against HIV and HBV (Wu et al., 2004).

Chemical Reaction Studies

  • Temperature Dependence in Chemical Reactions : Hei et al. (2005) explored the temperature-dependent regioselectivity in the photocycloaddition of 1,3-dimethylthymine with benzophenone and its derivatives, including compounds related to 2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone (Hei et al., 2005).

Material Science and Polymer Research

  • Development of Photovoltaic Materials : Jørgensen and Krebs (2005) used monomers related to this compound for the synthesis of oligophenylenevinylenes, testing them as active materials in photovoltaic cells (Jørgensen & Krebs, 2005).

  • Conducting Polymer Research : Krebs and Jensen (2003) synthesized fluorine compounds for conducting polymer research, demonstrating the versatility of compounds like this compound in creating fluorinated materials (Krebs & Jensen, 2003).

Chemical Synthesis and Analysis

  • Synthesis of Chiral Non-Racemic Compounds : Heard, King, Sroisuwan, and Kaltsoyannis (2003) explored the synthesis of chiral non-racemic ligands involving a compound structurally similar to this compound, highlighting its potential in creating complex chemical structures (Heard et al., 2003).

  • Synthesis of Psychotropic Agents : Sasajima, Ono, Katsube, and Yamamoto (1978) detailed a synthesis method for 2'-amino-4'-fluorobutyrophenone derivatives using a selective ortho-amination of 2', 4'-difluorobutyrophenone derivatives, an area related to psychotropic agent development (Sasajima et al., 1978).

Applications in Luminescent Materials

  • Development of Luminescent Materials : Song et al. (2016) designed and synthesized heteroleptic cationic Ir(III) complexes with tunable emissions, mechanoluminescence, and application for data security protection, indicating the use of related fluorinated compounds in advanced luminescent materials (Song et al., 2016).

properties

IUPAC Name

1-(2,4-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-7-6-11(17)8-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDSLXCFTJCNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=C(C=C(C=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645960
Record name 1-(2,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898786-83-9
Record name 1-(2,4-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.